molecular formula C16H23N5O2S B2729779 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide CAS No. 1207053-27-7

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2729779
M. Wt: 349.45
InChI Key: BWNGNHBJDNRVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Characterization

Research into compounds similar to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide often involves complex synthesis methods aimed at introducing or modifying functional groups to achieve desired properties. For instance, Rozentsveig et al. (2014) demonstrated a two-step regioselective synthesis of 3-(Sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-Aminopyrimidines, offering insights into the nucleophilic addition reactions and cyclization processes that could be relevant for the synthesis of compounds like N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide (Rozentsveig et al., 2014).

Applications in Molecular Complexes and Antitumor Activity

Sulfonamide derivatives, including those structurally related to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide, are explored for their potential in forming molecular complexes and exhibiting antitumor activities. For example, the development of mixed-ligand copper(II)-sulfonamide complexes highlights the effect of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity, showcasing the potential biomedical applications of such compounds (González-Álvarez et al., 2013).

Innovative Drug Design

Research into sulfonamide compounds often targets the design of novel antitumor drugs. A study by Huang et al. (2001) on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aimed to obtain potent antitumor agents with low toxicity, indicating the relevance of such research in drug development and the potential applicability of compounds like N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide in the creation of new therapeutic agents (Huang, Lin, & Huang, 2001).

Fluorescent Probes and Environmental Sensing

Compounds with structural similarities to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide are being investigated for their application as fluorescent probes. The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols highlights the potential for using such compounds in chemical, biological, and environmental sciences, particularly for the sensitive and selective detection of toxic compounds in water samples (Wang et al., 2012).

properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-12-6-5-7-14(10-12)24(22,23)18-9-8-17-15-11-16(21(3)4)20-13(2)19-15/h5-7,10-11,18H,8-9H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGNHBJDNRVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide

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